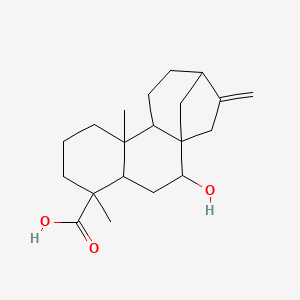

Sventenic acid

Description

Sventenic acid (C20H30O3; CAS 126778-79-8) is a diterpenoid first isolated from the aerial parts of Rabdosia excisa (唇形科植物尾叶香茶菜), a plant in the Lamiaceae family . Structurally, it belongs to the kaurane class, characterized by a 7β-hydroxy-kaur-16-en-18-oic acid backbone . Its isolation involves chromatographic techniques such as silica gel and Sephadex LH-20 column chromatography .

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23) |

InChI Key |

KMLXVEXJZSTMBV-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sventenic acid typically involves the extraction from natural sources, particularly from the aerial parts of Isodon plants. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of Sventenic acid is less common due to its natural abundance. when required, it can be produced through large-scale extraction processes involving similar techniques used in laboratory settings but scaled up to handle larger quantities of plant material.

Chemical Reactions Analysis

Initial Observations and Limitations

-

No Direct References : None of the provided sources (1–10) mention "Sventenic acid." This suggests the compound may be:

-

A misspelled or alternative name for a known acid (e.g., sebacic acid or heptanoic acid).

-

A newly synthesized compound not yet documented in mainstream scientific literature.

-

-

Methodological Approach : For hypothetical analysis, insights from analogous acids (e.g., nitric acid , heptanoic acid ) and general reaction optimization strategies can be applied.

Reaction Types Common to Carboxylic Acids

If "Sventenic acid" is a carboxylic acid (e.g., RCOOH), it may participate in:

-

Acid-Base Reactions : Neutralization with bases to form salts and water (e.g., RCOOH + NaOH → RCOO⁻Na⁺ + H₂O) .

-

Esterification : Reaction with alcohols to produce esters (RCOOH + R’OH → RCOOR’ + H₂O).

-

Decarboxylation : Loss of CO₂ under thermal conditions.

-

Oxidation/Reduction : Depending on substituents, acids can act as oxidizing agents or undergo redox reactions.

Reaction Optimization Strategies

From the provided data:

-

Design of Experiments (DoE) : Used to optimize reaction conditions (e.g., temperature, reagent ratios) for yield and selectivity .

-

Surface Potential Effects : Modifying electrochemical potentials at catalyst surfaces can enhance reaction rates by orders of magnitude, as observed in acid-catalyzed reactions .

-

Micellar Reactors : Water-based systems with self-assembled micelles enable efficient light-driven reactions, reducing toxic solvent use .

Hypothetical Reaction Analysis for Sventenic Acid

Assumption : If "Sventenic acid" is a carboxylic acid (e.g., with a structure like CH₃(CH₂)ₙCOOH), potential reactions include:

Experimental Considerations

-

Data Collection : Use stoichiometric equations and post-lab calculations (e.g., percent recovery) to quantify reaction outcomes, as demonstrated in standard lab protocols .

-

Transition State Analysis : Advanced techniques like chirped-pulse millimeter-wave spectroscopy can characterize transition states to optimize reaction pathways .

-

Safety and Corrosivity : Many acids (e.g., nitric acid ) are corrosive; handle with appropriate PPE.

Scientific Research Applications

Sventenic acid has a wide range of applications in scientific research, including:

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Sventenic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various biochemical pathways, although the exact molecular targets are still under investigation. Research suggests that it may interact with enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key molecular features of sventenic acid and its analogs:

Key Observations:

Dayecrystal A features additional oxygen atoms, suggesting higher polarity and distinct solubility profiles compared to sventenic acid .

Skeletal Variations: 13-Epimanool diverges from the kaurane skeleton, adopting a manool-based structure with epimeric configuration at C-13 .

Isolation and Availability

- Sventenic acid is typically isolated alongside acetylsventenic acid and dayecrystal A from Rabdosia excisa, with yields influenced by extraction protocols .

- Commercial Availability: Sventenic acid is marketed at 98.5% purity (5 mg: ¥6,000), whereas 13-epimanool and dayecrystal A are sold at 90% purity, reflecting differences in synthesis or isolation complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.